molecular formula C13H11NO2 B1204783 N-Phenylbenzohydroxamic acid CAS No. 304-88-1

N-Phenylbenzohydroxamic acid

Cat. No. B1204783
CAS RN: 304-88-1
M. Wt: 213.23 g/mol
InChI Key: YLYIXDZITBMCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Phenylbenzohydroxamic acid derivatives and related compounds often involves innovative methodologies aimed at improving efficiency and environmental friendliness. A notable method includes the use of magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst for the green synthesis of tetrahydrobenzo[b]pyrans under ultrasonic conditions, demonstrating the potential for sustainable and high-yield synthesis processes (Elhamifar et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of N-Phenylbenzohydroxamic acid derivatives reveal interesting conformational details. For instance, N-(p-ethylphenyl)thiobenzohydroxamic acid exhibits a preferred cis thione (Z) form, stabilized by intramolecular hydrogen bonding, as indicated by infrared spectroscopy and theoretical DFT calculations (Kakkar, Dua, & Zaidi, 2007).

Chemical Reactions and Properties

N-Phenylbenzohydroxamic acids undergo unique transformations when reacted with specific catalysts. An example includes their reaction with [Os(bpy)2Br2] leading to the formation of organometallic complexes of osmium(III), showcasing the reactivity of these compounds towards forming complex structures (Das et al., 2001).

Physical Properties Analysis

The physical properties of N-Phenylbenzohydroxamic acid derivatives are significantly influenced by their molecular structure. For example, a derivative bearing two pyrene moieties exhibited solvent-dependent conformational and fluorescence changes, suggesting applications as a fluorescent sensor (Kanai et al., 2012).

Scientific Research Applications

Solvent-Dependent Fluorescence and Conformational Change

N-Phenylbenzohydroxamic acid derivatives exhibit a solvent-dependent conformational and fluorescence change. These derivatives, containing pyrene moieties, have been found to show different fluorescence behaviors in various solvents. This feature makes them potential candidates for use as fluorescent sensors (Kanai et al., 2012).

Reactivity in Chemical Reactions

N-Phenylbenzohydroxamic acid (N-PhBHA) has been observed to undergo a fast reaction with certain compounds, forming new carbon-carbon bonding products. This indicates its potential utility in chemical synthesis and detoxification reactions (Huang et al., 2020).

Hydrolysis Behavior

The hydrolysis kinetics of N-Phenylbenzohydroxamic acid have been studied, showing variations in reaction rate with changes in acidity and temperature. This research provides insight into the chemical stability and reactivity of this compound under different environmental conditions (Choure & Bhoite, 2010).

Structural Diversity in Complex Formation

Studies on N-Phenylbenzohydroxamic acid have shown its ability to form diverse organotin(IV) complexes. These complexes exhibit various coordination modes and supramolecular structures, indicating the compound’s versatility in coordination chemistry and potential applications in materials science (Yin et al., 2011).

Anti-Tumor/Anti-Cancer Activity

N-Phenylbenzohydroxamic acid and its derivatives have been studied for their anti-tumor/anti-cancer properties. These studies include exploring the mechanisms of cell death and evaluating the biological activity of these compounds, showing their potential in pharmaceutical applications (Rama, 2010).

properties

IUPAC Name

N-hydroxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYIXDZITBMCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059788
Record name N-Phenylbenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder or fibers; [Alfa Aesar MSDS]
Record name N-Benzoyl-N-phenylhydroxylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15260
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Phenylbenzohydroxamic acid

CAS RN

304-88-1
Record name N-Benzoyl-N-phenylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-N-phenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-N-phenylhydroxylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-hydroxy-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenylbenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-N-phenylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Hydroxybenzanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV2RRM5KQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

DBU (3.8 mg, 0.025 mmol) was added under argon to a solution of benzaldehyde (106 mg, 1 mmol), nitrosobenzene (107 mg, 1 mmol) and catalyst (1.82 mg, 0.005 mmol) in dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 10 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
Name
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.82 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylbenzohydroxamic acid
Reactant of Route 2
Reactant of Route 2
N-Phenylbenzohydroxamic acid
Reactant of Route 3
N-Phenylbenzohydroxamic acid

Citations

For This Compound
512
Citations
KK Ghosh, S Ghosh - The Journal of Organic Chemistry, 1994 - ACS Publications
… This has been found13 in the case of N-phenylbenzohydroxamic acid (I) hydrolysis to be 2. The excess acidity function28 being defined as X = …
Number of citations: 30 pubs.acs.org
R Senthilnithy, HD Gunawardhana… - Journal of Molecular …, 2006 - Elsevier
Ab initio calculations on isomers of N-phenylbenzohydroxamic acid derivatives and their deprotonation process have been performed. Gas phase geometries were optimised using …
Number of citations: 11 www.sciencedirect.com
WL Smith, KN Raymond - Journal of Inorganic and Nuclear Chemistry, 1979 - Elsevier
… Abstract--Uranium tetrachloride has been quantitatively oxidized via an oxygen transfer reaction with two equivalents of N-phenylbenzohydroxamic acid anion (PBHA) in tetrahydrofuran …
Number of citations: 18 www.sciencedirect.com
Q Wu, H Yin, C Yue, X Zhang, M Hong… - Journal of Coordination …, 2012 - Taylor & Francis
… Reaction of triphenylantimony dichloride with benzohydroxamic acid or N-phenylbenzohydroxamic acid in 1 : 1 stoichiometry yielded two new triphenylantimony derivatives formulated …
Number of citations: 5 www.tandfonline.com
R Khilari, Y Thakur, M Pardhi… - … , Nucleotides and Nucleic …, 2015 - Taylor & Francis
… Therefore, the present study is aimed to elucidate the binding behavior of N- phenylbenzohydroxamic acid with t-RNA phe first time in the laboratory. The increasing awareness …
Number of citations: 6 www.tandfonline.com
KK Ghash, P Tamrakar - 2003 - nopr.niscpr.res.in
The UV spectra of N-phenylbenzohydroxamic acid (C 6 H 5 CON(OH)C 6 H 5 ) in sulphuric, perchloric and hydrochloric acid solutions have been analyzed by the characteristic vector …
Number of citations: 2 nopr.niscpr.res.in
KK Ghosh, SK Sar - Reaction Kinetics and Catalysis Letters, 1997 - Springer
… In,the present study, we report the acid (0.76 M HCI) hydrolysis of Nphenylbenzohydroxamic acid C6HsC(O)N(OH)C6H5 m 20 vol.% dioxane medium in the presence of three different …
Number of citations: 4 link.springer.com
B García, S Ibeas, A Munoz, JM Leal… - Inorganic …, 2003 - ACS Publications
… 1 H and 13 C NMR measurements show that in acetone N-phenylbenzohydroxamic acid (PBHA) is partitioned between trans and cis isomers, the latter being present mainly as dimers. …
Number of citations: 29 pubs.acs.org
R Yamasaki, A Tanatani, I Azumaya, H Masu… - Crystal growth & …, 2006 - ACS Publications
… the cis structure of N-phenylbenzohydroxamic acid (3) was … et al. reported that N-phenylbenzohydroxamic acid (3) exists … spectroscopic studies of N-phenylbenzohydroxamic acid (3) …
Number of citations: 38 pubs.acs.org
B Pradhan, AK Ghosh - Journal of Organometallic Chemistry, 1977 - Elsevier
… Some of these compounds have been converted into halo derivatives of diorganotin hydroxamates (R 2 SnXL, where LH = N-phenylbenzohydroxamic acid (PBHA) and R = Ph, X = SCN…
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.